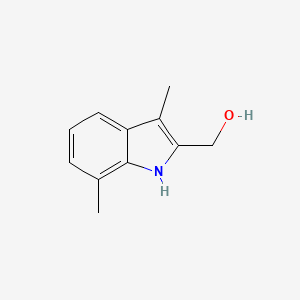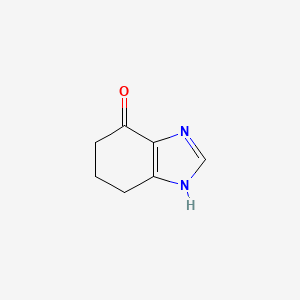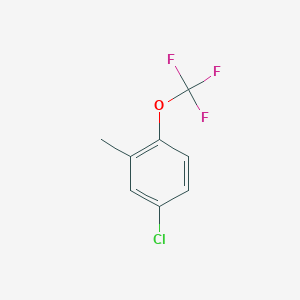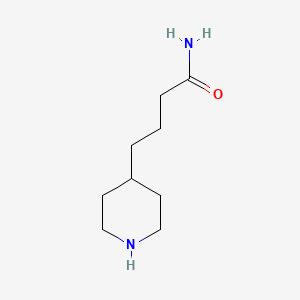
(3,7-二甲基-1H-吲哚-2-基)甲醇
描述
“(3,7-dimethyl-1H-indol-2-yl)methanol” is a chemical compound with the formula C₁₁H₁₃NO . It is also known by its CAS Number: 706788-99-0 .
Molecular Structure Analysis
The molecular structure of “(3,7-dimethyl-1H-indol-2-yl)methanol” is represented by the InChI Code: 1S/C11H13NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-5,12-13H,6H2,1-2H3 . The molecular weight of this compound is 175.23 .科学研究应用
甲醇在多相催化剂开发中的应用
甲醇是合成二甲醚(DME)的关键中间体,二甲醚是一种有前途的清洁燃料和化学品。研究重点关注了用于甲醇脱水生成 DME 的多相催化剂的开发,重点是 γ-Al2O3、各种沸石(ZSM-5、Y、β 和丝光沸石)以及这些材料的改性等催化剂。该研究强调了选择和改性催化剂以提高甲醇脱水过程效率的重要性 (Bateni & Able, 2018)。
甲醇用于合成碳酸二甲酯
另一个应用涉及碳酸丙烯酯和甲醇的酯交换反应,以合成碳酸二甲酯 (DMC),这是一种锂离子电池中的溶剂。这篇综述详细介绍了从甲醇生产 DMC 的各种生产技术、催化剂(均相和多相)以及工程方面,突出了该过程的环保性和效率 (Deng, Lei, Yao, & Zhigang, 2019)。
由甲醇合成烯烃
甲醇在沸石催化剂上的烯烃合成中也起着至关重要的作用。这篇综述讨论了从甲醇或二甲醚 (DME) 形成 C-C 键和低级烯烃的各种机理,包括连续和并行机理以及烃池机理。它强调了催化剂性质和反应条件在指导烯烃合成过程中的重要性 (Khadzhiev, Magomedova, & Peresypkina, 2014)。
甲醇作为化学标记
研究已经探索了甲醇作为评估电力变压器中固体绝缘状态的化学标记。甲醇存在于油浸绝缘纸和变压器现场样品中,表明其作为监测纤维素绝缘降解的诊断工具的潜力 (Jalbert et al., 2019)。
安全和危害
未来方向
Indole derivatives, including “(3,7-dimethyl-1H-indol-2-yl)methanol”, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are found in many important synthetic drug molecules and have broad-spectrum biological activities , indicating a promising future direction in drug discovery and development.
作用机制
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A
Biochemical Pathways
Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways . For example, some indole derivatives have shown antiviral activity, suggesting that they may interfere with viral replication pathways .
Pharmacokinetics
Indole derivatives, in general, have been studied for their pharmacokinetic properties
Result of Action
Indole derivatives have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities suggest that (3,7-dimethyl-1H-indol-2-yl)methanol could have similar effects at the molecular and cellular levels.
生化分析
Biochemical Properties
(3,7-Dimethyl-1H-indol-2-yl)methanol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . Additionally, (3,7-dimethyl-1H-indol-2-yl)methanol can bind to proteins involved in cell signaling pathways, influencing their activity and function . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
The effects of (3,7-dimethyl-1H-indol-2-yl)methanol on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, (3,7-dimethyl-1H-indol-2-yl)methanol can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects are essential for understanding how the compound impacts cellular function and overall cell health.
Molecular Mechanism
The mechanism of action of (3,7-dimethyl-1H-indol-2-yl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, (3,7-dimethyl-1H-indol-2-yl)methanol can bind to specific receptors or enzymes, altering their activity and function . This binding can lead to the inhibition or activation of enzymes, resulting in changes in cellular processes and gene expression . Understanding these molecular mechanisms is crucial for elucidating the compound’s effects on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,7-dimethyl-1H-indol-2-yl)methanol can change over time due to factors such as stability and degradation . Studies have shown that the compound’s stability can influence its long-term effects on cellular function . For example, (3,7-dimethyl-1H-indol-2-yl)methanol may degrade over time, leading to a decrease in its efficacy and impact on cells . These temporal effects are important for understanding the compound’s behavior in experimental settings.
Dosage Effects in Animal Models
The effects of (3,7-dimethyl-1H-indol-2-yl)methanol vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as modulating cell signaling pathways and gene expression . At higher doses, (3,7-dimethyl-1H-indol-2-yl)methanol may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
(3,7-Dimethyl-1H-indol-2-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in the metabolism of other compounds, leading to changes in metabolic pathways . These interactions are essential for understanding the compound’s role in metabolic processes and its potential impact on overall metabolism.
Transport and Distribution
The transport and distribution of (3,7-dimethyl-1H-indol-2-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and efficacy in biological systems.
Subcellular Localization
The subcellular localization of (3,7-dimethyl-1H-indol-2-yl)methanol can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how (3,7-dimethyl-1H-indol-2-yl)methanol exerts its effects within cells and contributes to various cellular processes .
属性
IUPAC Name |
(3,7-dimethyl-1H-indol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-5,12-13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUOUCJBZPYSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3151240.png)

